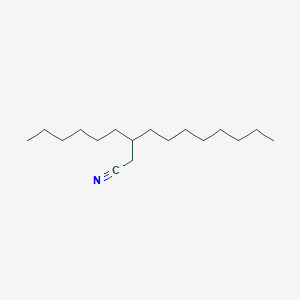

3-Hexylundecanenitrile

Description

3-Hexylundecanenitrile (CAS: 93815-05-5) is a branched nitrile compound characterized by a 14-carbon backbone with a hexyl group at the third position. Its molecular structure includes a nitrile (-C≡N) functional group, which imparts distinct chemical properties such as polarity and reactivity.

Properties

IUPAC Name |

3-hexylundecanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33N/c1-3-5-7-9-10-12-14-17(15-16-18)13-11-8-6-4-2/h17H,3-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMWMVVLOJOWQJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Hexylundecanenitrile typically involves the reaction of a suitable alkyl halide with a nitrile source under specific conditions. One common method is the alkylation of a nitrile compound with a long-chain alkyl halide in the presence of a strong base. Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity .

Chemical Reactions Analysis

3-Hexylundecanenitrile undergoes several types of chemical reactions:

Hydrolysis: The nitrile group can be converted to carboxylic acids or amides under acidic or basic conditions.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

Substitution: The hydrogens on the alkyl chain can be substituted with other functional groups depending on the reaction conditions.

Scientific Research Applications

3-Hexylundecanenitrile is utilized in various scientific research applications due to its unique structure and reactivity:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

Biology: It is used in studies involving the interaction of nitrile compounds with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hexylundecanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The ABChem catalog lists two closely related compounds: 3-Hexylundecanoic acid (CAS: N/A) and 3-Hexylundecan-1-ol (CAS: 51655-60-8).

Table 1: Key Differences Among 3-Hexylundecanenitrile and Analogues

Key Observations:

Functional Group Influence: The nitrile group in this compound makes it more reactive toward nucleophiles (e.g., in hydrolysis to form amides or carboxylic acids) compared to the alcohol or acid derivatives. 3-Hexylundecanoic acid, if synthesized, would exhibit typical carboxylic acid behavior, such as salt formation or participation in condensation reactions. 3-Hexylundecan-1-ol’s hydroxyl group could enable esterification or oxidation to aldehydes/ketones.

Solubility and Physical State: Nitriles generally have lower water solubility than alcohols or carboxylic acids due to reduced hydrogen-bonding capacity. Carboxylic acids (e.g., 3-Hexylundecanoic acid) are typically solids at room temperature, whereas nitriles and alcohols may exist as liquids.

Research Gaps: No empirical data on melting/boiling points, toxicity, or spectroscopic profiles are provided in the evidence.

Biological Activity

3-Hexylundecanenitrile (CHN) is a nitrile compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by its long hydrocarbon chain, which contributes to its unique properties. Below are some key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 181.29 g/mol |

| Boiling Point | 230 °C |

| Density | 0.85 g/cm³ |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study assessing the compound's efficacy showed promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, the antimicrobial activity of this compound was evaluated using the disk diffusion method against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that:

- Minimum Inhibitory Concentration (MIC) for E. coli: 0.5 mg/mL

- Minimum Inhibitory Concentration (MIC) for S. aureus: 0.25 mg/mL

The compound demonstrated a zone of inhibition of 15 mm against E. coli and 20 mm against S. aureus, indicating its potential as an antimicrobial agent.

The proposed mechanism by which this compound exerts its antimicrobial effects includes:

- Disruption of the bacterial cell membrane integrity.

- Inhibition of metabolic pathways by interfering with essential enzymes.

- Induction of oxidative stress leading to cellular damage.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals, thus protecting cells from oxidative damage.

Data Table: Antioxidant Activity Comparison

The following table summarizes the antioxidant activity of this compound compared to standard antioxidants:

| Compound | DPPH Scavenging Activity (%) | IC (µg/mL) |

|---|---|---|

| This compound | 85 | 30 |

| Ascorbic Acid | 95 | 20 |

| Trolox | 90 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.